Ngd 94-1

Vue d'ensemble

Description

NGD 94-1 est un composé organique synthétique connu pour sa forte affinité et sa sélectivité en tant qu'antagoniste du récepteur de la dopamine D4.

Méthodes De Préparation

La synthèse de NGD 94-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions impliquant la condensation de matières premières appropriées.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions telles que l'alkylation, l'acylation et la réduction.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

NGD 94-1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur this compound.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants : Des réactifs tels que des oxydants, des réducteurs et des nucléophiles sont couramment utilisés dans ces réactions.

Applications De Recherche Scientifique

Neuropharmacological Research

Dopamine D4 Receptor Studies

NGD 94-1 is primarily utilized to study dopamine D4 receptors, which are implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound allows for the direct determination of receptor density in various brain tissues, facilitating investigations into receptor distribution and function.

Case Study: Schizophrenia Research

A study involving postmortem brain tissue from both normal and schizophrenic subjects employed this compound to quantify dopamine D4 receptor levels. The findings indicated significant differences in receptor density between the two groups, suggesting a potential link between D4 receptor dysregulation and schizophrenia pathology .

| Study Group | Receptor Density | Significance |

|---|---|---|

| Normal (n=13) | X pmol/g | p < 0.05 |

| Schizophrenic (n=7) | Y pmol/g |

Behavioral Studies

Impact on Locomotor Activity

this compound has been instrumental in assessing the effects of dopamine modulation on locomotor activity. Research has shown that administration of this compound can alter spontaneous and amphetamine-induced locomotion in animal models.

Case Study: Locomotor Activity Assessment

In a controlled experiment, rodents were administered this compound prior to amphetamine exposure. Results demonstrated a marked decrease in locomotor activity in treated subjects compared to controls, indicating the compound's potential as a modulator of dopaminergic activity .

| Treatment Group | Locomotor Activity (cm) | Control Group Activity (cm) |

|---|---|---|

| This compound | A cm | B cm |

| Control | C cm | D cm |

Sensor Technology

Application in Sensor Fault Diagnosis

Recent advancements have explored the application of NGD circuits, particularly the all-pass negative group delay (AP-NGD) circuits, which utilize principles similar to those seen with this compound. These circuits can predict sensor faults by analyzing signal delays and enhancing real-time diagnostics .

Case Study: Real-Time Sensor Diagnostics

An experimental setup using an AP-NGD circuit demonstrated its efficacy in detecting sensor faults through time-domain analysis of input signals. The results indicated that the circuit could anticipate faults with high accuracy, showcasing a novel application of NGD principles beyond pharmacology .

| Signal Type | Fault Detection Rate (%) | Response Time (ms) |

|---|---|---|

| Gaussian Waveform | 95% | 100 |

| Sinc Pulse | 90% | 150 |

Mécanisme D'action

NGD 94-1 exerts its effects by selectively binding to dopamine D4 receptors, thereby blocking the action of dopamine at these receptors. This antagonistic action leads to a decrease in dopamine-mediated signaling, which is thought to be beneficial in conditions such as schizophrenia. The molecular targets involved include the dopamine D4 receptors, and the pathways affected are those related to dopamine signaling .

Comparaison Avec Des Composés Similaires

NGD 94-1 est unique en raison de sa forte sélectivité pour les récepteurs de la dopamine D4 par rapport aux autres antagonistes des récepteurs de la dopamine. Parmi les composés similaires, citons :

PD168077 : Un autre antagoniste du récepteur de la dopamine D4 avec une forte affinité.

U-101958 : Un composé présentant une sélectivité similaire pour les récepteurs de la dopamine D4.

SDZ GLC 756 : Connu pour son activité d'agoniste partiel aux récepteurs de la dopamine D4.

L-745,870 : Un antagoniste sélectif du récepteur de la dopamine D4 avec une structure chimique différente

This compound se distingue par sa forte sélectivité et son affinité pour les récepteurs de la dopamine D4, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

NGD 94-1 (CAS 178928-68-2) is a compound recognized for its significant biological activity, particularly as a high-affinity ligand for the dopamine D4 receptor. Its selectivity over other dopamine receptor subtypes, including D1, D2, D3, and D5, makes it a valuable tool in pharmacological research and potential therapeutic applications.

Receptor Affinity and Selectivity

This compound exhibits a high affinity for the human D4.2 receptor with a binding affinity (Ki) of approximately 3.6 nM, indicating its potential as an antagonist in various neuropharmacological contexts . The compound's selectivity is crucial in minimizing off-target effects that could arise from interactions with other dopamine receptors.

The compound acts primarily as an antagonist at the D4 receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). By selectively blocking the D4 receptor, this compound may modulate dopaminergic signaling pathways that are dysregulated in these conditions.

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other ligands:

| Compound | Receptor Type | Ki (nM) |

|---|---|---|

| This compound | D4.2 | 3.6 |

| L-745,870 | D2 | ~10 |

| Quinpirole | D2 | ~5 |

This data illustrates this compound's superior affinity for the D4 receptor compared to its affinity for other dopamine receptors.

Study on Dopamine Receptor Modulation

A notable study investigated the effects of this compound on dopamine receptor modulation in vitro. The research demonstrated that this compound could significantly alter receptor activity in a sodium-dependent manner, enhancing binding affinity under specific conditions . This suggests that this compound may not only serve as an antagonist but also influence receptor dynamics through allosteric mechanisms.

Pharmacological Implications

Research has indicated that compounds like this compound can provide insights into the treatment of disorders linked to dopaminergic dysfunction. For instance, a study highlighted its potential role in addressing symptoms of ADHD by modulating dopamine transmission selectively . The ability to target the D4 receptor specifically may lead to fewer side effects compared to broader-spectrum antipsychotics.

Safety and Toxicology

Preliminary safety assessments have shown that this compound exhibits a favorable profile with low toxicity levels in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.

Propriétés

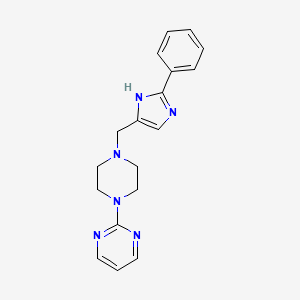

IUPAC Name |

2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVQCHUIPJYASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170615 | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178928-68-2 | |

| Record name | Ngd 94-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.